molecular formula C8H4FN3 B6257840 5-(cyanoamino)-2-fluorobenzonitrile CAS No. 1249162-71-7

5-(cyanoamino)-2-fluorobenzonitrile

Cat. No. B6257840
CAS RN: 1249162-71-7
M. Wt: 161.1
InChI Key:
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Description

5-(Cyanoamino)-2-fluorobenzonitrile, also known as 5-cyano-2-fluorobenzonitrile or 5-cyano-2-FBN, is an organic compound that has been studied for its use in a variety of synthetic reactions and applications. It is a colorless, crystalline solid with a molecular formula of C7H4FN3 and a molecular weight of 151.12. 5-cyano-2-FBN is a versatile and important reagent in organic synthesis due to its ability to form a variety of compounds with a wide range of functional groups.

Scientific Research Applications

5-cyano-2-FBN has been studied for its use in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as aryl amides, aryl sulfonamides, and aryl halides. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, 5-cyano-2-FBN has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-cyano-2-FBN is not well understood, but it is known to be an electrophilic reagent. When 5-cyano-2-FBN is reacted with a nucleophile, such as an amine or a carboxylic acid, a nucleophilic substitution reaction occurs. This reaction results in the formation of a new bond between the nucleophile and the fluorine atom of the 5-cyano-2-FBN molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyano-2-FBN have not been extensively studied. However, it is known that 5-cyano-2-FBN can be toxic if inhaled or ingested in large amounts. It is also known to be an irritant to the skin and eyes.

Advantages and Limitations for Lab Experiments

5-cyano-2-FBN is a versatile reagent that has a number of advantages for use in lab experiments. It is relatively inexpensive, so it is a cost-effective choice for many reactions. It is also stable and can be stored for long periods of time without degradation. Additionally, it is relatively non-toxic, so it can be used safely in most laboratory settings.
However, there are some limitations to the use of 5-cyano-2-FBN in lab experiments. It is sensitive to moisture and light, so it must be stored in a dry and dark environment. Additionally, it is an irritant to the skin and eyes, so it should be handled with care.

Future Directions

The potential future applications of 5-cyano-2-FBN are numerous. It could be used in the synthesis of more complex organic compounds, such as heterocycles, pharmaceuticals, and pesticides. It could also be used in the development of new catalysts for organic reactions. Additionally, 5-cyano-2-FBN could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, 5-cyano-2-FBN could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

The synthesis of 5-cyano-2-FBN is typically accomplished via a two-step reaction. The first step involves the reaction of benzyl cyanide with hydrofluoric acid to form the intermediate compound 5-(cyanoamino)-2-fluorobenzonitrileuorobenzaldehyde. This intermediate is then reacted with a base, such as sodium hydroxide or potassium hydroxide, to form 5-(cyanoamino)-2-fluorobenzonitrileuorobenzonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(cyanoamino)-2-fluorobenzonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-fluorobenzonitrile", "sodium azide", "copper(I) iodide", "sodium cyanide", "ammonium chloride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-fluorobenzonitrile to 2-fluorobenzonitrile azide using sodium azide and copper(I) iodide as catalyst in ethanol.", "Step 2: Reduction of 2-fluorobenzonitrile azide to 2-fluorobenzylamine using hydrogen gas and palladium on carbon catalyst.", "Step 3: Conversion of 2-fluorobenzylamine to 5-(cyanoamino)-2-fluorobenzylamine using sodium cyanide and ammonium chloride in ethanol.", "Step 4: Cyclization of 5-(cyanoamino)-2-fluorobenzylamine to 5-(cyanoamino)-2-fluorobenzonitrile using sodium hydroxide and acetic acid in water." ] }

CAS RN

1249162-71-7

Molecular Formula

C8H4FN3

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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